4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile
Description
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile is a substituted pyridinecarbonitrile derivative characterized by a phenoxy bridge linking a pyridine-2-carbonitrile core to a 4-methylamino-3-amino-phenyl group. Its synthesis involves catalytic hydrogenation of the nitro precursor (4-(4-methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile) using palladium on carbon under hydrogen atmosphere . Key spectral data include:
Properties
IUPAC Name |
4-[3-amino-4-(methylamino)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-16-13-3-2-10(7-12(13)15)18-11-4-5-17-9(6-11)8-14/h2-7,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMUFVFLIKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2=CC(=NC=C2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a pyridine derivative, a nitration reaction introduces a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The phenoxy group can be introduced via a coupling reaction, such as the Ullmann reaction, where a phenol derivative reacts with a halopyridine in the presence of a copper catalyst.
Cyanation: Finally, the nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and aromatic amine functionalities facilitate nucleophilic substitution reactions. Key findings include:
Amination at Pyridine Ring
Reaction with 4-(aminomethyl)pyridine under acidic conditions (30–70°C, 3–9 hours) yields substituted pyridine derivatives. This aligns with methods used in apatinib intermediate synthesis, where similar conditions achieve >70% yields .
| Reaction | Conditions | Yield |
|---|---|---|
| Pyridine substitution | 30–70°C, triethylamine, DMF | 70–85% |
Phenoxy Group Reactivity
The phenoxy group participates in Ullmann-type coupling reactions. For example, copper-catalyzed coupling with aryl halides forms biaryl ethers, as observed in related pyridine-carbonitrile systems .
Cyano Group Transformations
The nitrile (-C≡N) group undergoes hydrolysis and nucleophilic addition:
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the nitrile hydrolyzes to a carboxylic acid. For example, heating with H₂SO₄ (70°C, 4 hours) converts the nitrile to pyridine-2-carboxylic acid derivatives, analogous to protocols in nicotinonitrile hydrolysis .
| Reaction | Conditions | Product |
|---|---|---|
| Nitrile hydrolysis | H₂SO₄, 70°C | Carboxylic acid |
Nucleophilic Addition
The cyano group reacts with Grignard reagents (e.g., MeMgBr) to form ketones, as demonstrated in pyridine-carbonitrile analogs .
Oxidation of Amine Groups
The primary and secondary amines are oxidized to nitro or nitroso groups using mCPBA or H₂O₂. For instance, oxidation of 3-amino-4-(methylamino)benzoyl derivatives yields nitro intermediates .
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| 3-Amino group | mCPBA, CH₂Cl₂ | Nitro compound |
Reduction of Nitrile
Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to an amine. This is consistent with reductions of 2-cyanopyridine derivatives .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
Pyrimidine Formation
Reaction with amidines under basic conditions forms pyrimidine derivatives. For example, condensation with acetamidine yields 2-aminopyrimidine analogs, a reaction validated in structurally related systems .
| Reagent | Conditions | Product |
|---|---|---|
| Acetamidine | KOH, EtOH, Δ | Pyrimidine |
Electrophilic Aromatic Substitution
The electron-rich phenoxy ring undergoes electrophilic substitution:
Nitration
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the phenoxy oxygen, as seen in 4-aminophenoxy-pyridine systems .
| Reagent | Position | Yield |
|---|---|---|
| HNO₃/H₂SO₄ | Para | 60–75% |
Metal-Catalyzed Cross-Couplings
The pyridine ring participates in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives, a reaction optimized for 2-cyanopyridines .
| Catalyst | Substrate | Yield |
|---|---|---|
| Pd(PPh₃)₄ | Arylboronic acid | 65–80% |
Key Mechanistic Insights
-
Nitrile Reactivity : The electron-withdrawing cyano group activates the pyridine ring for nucleophilic substitutions .
-
Amine Directing Effects : The 3-amino group directs electrophiles to specific positions on the phenoxy ring .
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Steric Effects : Steric hindrance from the methylamino group influences reaction rates in cross-couplings .
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities, particularly as a selective inhibitor in various signaling pathways. Its structure allows it to interact with specific targets within biological systems.
Anticancer Activity
Studies have shown that derivatives of pyridine-based compounds can inhibit cancer cell proliferation. For instance, compounds similar to 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile have been evaluated for their ability to target specific kinases involved in cancer progression. The selective inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in certain cancers.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been explored. It has shown promise in preclinical models for conditions such as psoriasis and rheumatoid arthritis by inhibiting pathways that lead to inflammation and immune activation.
Dermatological Disorders
Recent clinical trials have investigated the use of this compound in treating moderate-to-severe psoriasis. The results indicate a favorable safety profile and significant clinical improvement within weeks of treatment initiation .
Autoimmune Diseases
The compound is currently under investigation for its potential use in treating autoimmune diseases such as systemic lupus erythematosus and dermatomyositis. Early-phase trials suggest that it may effectively modulate immune responses without severe adverse effects.
Case Study 1: Psoriasis Treatment
In a phase 1b clinical trial (NCT04594928), patients treated with a formulation containing this compound exhibited a reduction in psoriasis severity scores within four weeks. This study highlights the compound's rapid action and potential as a therapeutic agent in dermatology.
Case Study 2: Systemic Lupus Erythematosus
Another ongoing study (NCT05856448) is assessing the efficacy of this compound in patients with systemic lupus erythematosus. Preliminary results indicate improvements in disease activity indices, suggesting its role as a novel immunomodulatory therapy.
Mechanism of Action
The mechanism of action of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The presence of amino and nitrile groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares structural features, synthesis routes, and biological relevance of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile with analogous compounds:
Spectral Characterization Trends
- NMR: Aromatic protons in pyridinecarbonitriles typically resonate between δ 7.5–9.0 ppm. Methylamino groups (e.g., δ 3.0 ppm in the target compound) are distinct from methoxy signals (δ 3.8–4.0 ppm in ).
- Mass Spectrometry : Molecular ion peaks ([M+H]+) vary with substituent electronegativity (e.g., +271 for the target vs. +296 for Topiroxostat) .
Biological Activity
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, mechanism of action, and other pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in cancer treatment. The following sections detail its effects based on various studies.
Anticancer Activity
A study evaluating the anticancer properties of similar derivatives shows promising results against various human cancer cell lines. For instance, compounds related to this compound demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HCT116 (colon cancer) cell lines at low micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5q | HepG2 | 1.5 | Induction of apoptosis |
| 5q | HCT116 | 2.0 | Angiogenesis inhibition |
| 4-(Methylamino) | MCF7 | 3.0 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of angiogenesis. In vivo studies have shown that it can prolong survival in tumor-bearing mice by suppressing tumor growth and promoting apoptotic pathways .
Other Pharmacological Activities
In addition to its anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential use as antibacterial agents .
- Kinase Inhibition : Related compounds have been evaluated for their ability to inhibit various kinases, which play crucial roles in cancer progression and other diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of tumor growth |
| Antimicrobial | Activity against Gram-positive bacteria |
| Kinase Inhibition | Modulation of signaling pathways |
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that compounds similar to this compound significantly inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates, supporting its potential as an effective therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile?
- Methodological Answer: Multi-component reactions (MCRs) under thermal aqueous conditions are effective for synthesizing pyridine-carbonitrile derivatives. For example, combining aminophenol derivatives with pyridine precursors in polar aprotic solvents (e.g., DMSO) at 80–100°C can yield the target compound. Purification via column chromatography using silica gel (hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored via TLC and validated by mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic methods is essential:
-
IR Spectroscopy: Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, NH₂ stretches at ~3300–3450 cm⁻¹) .
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NMR Spectroscopy: ¹H and ¹³C NMR resolve aromatic proton environments and carbon connectivity. For example, pyridine protons appear at δ 7.3–8.4 ppm, while NH₂ groups show broad signals at δ 5–7 ppm .
-
Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Technique Key Peaks/Features Application IR ~2200 cm⁻¹ (C≡N) Functional group validation ¹H NMR δ 7.3–8.4 (aromatic) Structural elucidation HRMS [M+H]⁺ at m/z 295.12 Molecular weight confirmation
Q. What safety protocols should be followed during handling due to its reactive nitrile group?
- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. Avoid contact with acids or reducing agents to prevent HCN release. Storage at –20°C in airtight containers minimizes degradation. Safety data sheets (SDS) for analogous nitriles recommend P201/P202 precautions (obtain specialized handling instructions and avoid ignition sources) .
Advanced Research Questions
Q. How can researchers address crystallographic data inconsistencies when elucidating the three-dimensional structure of this compound?
- Methodological Answer: Use dual refinement strategies with SHELXL (for small-molecule precision) and cross-validation via WinGX or ORTEP-3 for graphical analysis. For monoclinic systems (e.g., space group P2₁/n), ensure β-angle consistency (~97.8°) and unit cell parameter alignment (e.g., a = 9.52 Å, b = 13.88 Å). Discrepancies in hydrogen bonding networks can be resolved using difference Fourier maps .
Q. What experimental approaches are employed to investigate the compound's inhibitory effects on xanthine oxidoreductase (XOR) activity?
- Methodological Answer:
- Enzyme Kinetics: Measure IC₅₀ values using recombinant XOR in vitro. Monitor uric acid production spectrophotometrically at 295 nm. Competitive inhibition patterns (e.g., K₁ values) are derived from Lineweaver-Burk plots .
- Crystallographic Analysis: Co-crystallize the compound with XOR to identify binding interactions (e.g., coordination with molybdenum centers or substrate-access channel blocking). Use SHELXC/D/E pipelines for phase determination .
- Metabolic Profiling: Investigate N-glucuronidation pathways using LC-MS/MS to assess hepatic stability and metabolite identification .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer: Systematically control variables such as:
- Enzyme Source: Compare mammalian XOR (rat/human) vs. bacterial homologs (e.g., Rhodobacter capsulatus), which may have divergent solvent-access channel geometries affecting inhibitor binding .
- Assay Conditions: Standardize pH (7.4), temperature (37°C), and cofactor concentrations (e.g., NAD⁺). Use coefficient of determination (r²) to evaluate interspecies allometric correlations .
Q. What computational strategies are recommended for predicting the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict metabolic hotspots (e.g., sites prone to glucuronidation) .
- QSAR Models: Train algorithms on pyridine-carbonitrile analogs to estimate toxicity (e.g., hepatotoxicity risk) .
Key Notes for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
